molecular formula C12H20N4 B1491712 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1542908-02-0

6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No. B1491712
CAS RN: 1542908-02-0
M. Wt: 220.31 g/mol
InChI Key: VFQBOABEDSHERY-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques .


Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in different fields .

Scientific Research Applications

6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine has a number of potential applications in the fields of biochemistry and physiology. It has been studied for its potential as a drug target, as well as its ability to modulate the activity of various enzymes and receptors. It has also been studied for its potential use in the development of novel therapeutics, as well as its ability to act as an inhibitor of certain enzymes. In addition, this compound has been used as a tool to study the structure and function of proteins, as well as its ability to interact with other molecules.

Mechanism of Action

The exact mechanism of action of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine is not fully understood. However, it is thought to interact with various proteins and receptors in the body, modulating their activity. It is believed to act as an agonist or antagonist of certain enzymes and receptors, depending on the specific target. Additionally, this compound has been found to have an affinity for certain amino acids, which may explain its ability to interact with various proteins and receptors.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and receptors, as well as interact with certain proteins and molecules. Additionally, this compound has been found to have an effect on the regulation of gene expression, as well as its ability to alter the activity of certain hormones. Finally, this compound has been found to have an effect on the metabolism of certain nutrients, as well as its ability to alter the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to modulate the activity of various proteins and receptors, which makes it a useful tool for studying the structure and function of proteins. Additionally, this compound is relatively easy to synthesize, which makes it easy to obtain in large quantities for laboratory experiments. However, this compound has a number of limitations, including its potential to interact with other molecules, which may limit its usefulness in certain experiments. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for the use of 6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine. One potential direction is to further explore its potential as a drug target, as well as its ability to modulate the activity of various enzymes and receptors. Additionally, this compound could be further studied for its potential use in the development of novel therapeutics, as well as its ability to act as an inhibitor of certain enzymes. Finally, this compound could be further studied for its potential use in the study of the structure and function of proteins, as well as its ability to interact with other molecules.

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-3-10-6-4-5-7-16(10)12-8-11(13-2)14-9-15-12/h8-10H,3-7H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQBOABEDSHERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=NC(=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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